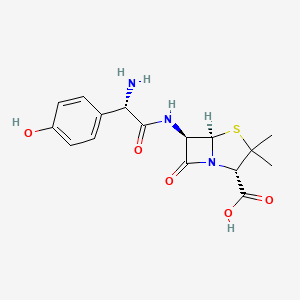

L-Amoxicillin

Descripción

L-Amoxicillin has been reported in Podophyllum peltatum with data available.

Propiedades

IUPAC Name |

(2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10+,11-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZJLSUYDQPKJ-BBGACYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181396 | |

| Record name | Amoxicillin, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26889-93-0, 26787-78-0 | |

| Record name | L-Amoxicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26889-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxicillin, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026889930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | amoxicillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amoxicillin, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOXICILLIN, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623M8I9SZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Solid State: A Technical Guide to L-Amoxicillin Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical techniques and experimental protocols essential for the characterization of the crystal structure of L-Amoxicillin. Understanding the solid-state properties of this vital beta-lactam antibiotic is paramount for ensuring its quality, stability, and bioavailability in pharmaceutical formulations. This document details the crystallographic data of known forms, provides step-by-step experimental methodologies, and illustrates the logical workflows involved in crystal structure analysis.

Crystallographic Data of this compound Forms

The solid-state landscape of this compound is characterized by the existence of multiple crystalline forms, including hydrates and solvates. The most common form is the trihydrate, but other solvated and polymorphic forms have been identified. The precise arrangement of molecules in the crystal lattice dictates the physicochemical properties of the active pharmaceutical ingredient (API).

Table 1: Crystallographic Data for Amoxicillin Trihydrate

| Parameter | Value |

| Chemical Formula | C₁₆H₁₉N₃O₅S · 3H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.18 |

| b (Å) | 13.05 |

| c (Å) | 20.85 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1681.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.65 |

| CCDC Deposition Number | Data to be retrieved from the Cambridge Crystallographic Data Centre (CCDC). |

Note: The crystallographic data for amoxicillin trihydrate is available in the Cambridge Crystallographic Data Centre (CCDC). Researchers are encouraged to access the CCDC for the complete and validated crystallographic information file (CIF).

Table 2: Crystallographic Data for Amoxicillin Sodium Methanol-Methyl Acetate Solvate

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈N₃NaO₅S · CH₄O · C₃H₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 91.23 |

| γ (°) | 90 |

| Volume (ų) | 2467.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.32 |

| CCDC Deposition Number | Refer to the supplementary information of the relevant publication for the CIF file. |

Experimental Protocols

The elucidation of this compound's crystal structure and the identification of its various forms rely on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the absolute three-dimensional structure of a crystalline material.

Methodology:

-

Crystal Growth:

-

Slowly evaporate a saturated solution of this compound in a suitable solvent system (e.g., water-isopropanol mixtures).

-

Alternatively, use vapor diffusion or cooling crystallization methods to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

-

-

Crystal Mounting:

-

Select a well-formed, single crystal under a microscope.

-

Mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

-

-

Data Collection:

-

Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations and improve data quality.

-

Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans). The strategy should aim for high completeness (>99%) and redundancy of the data.

-

Exposure Time: The exposure time per frame will depend on the crystal's diffracting power and the X-ray source intensity (typically ranging from a few seconds to several minutes).

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique for fingerprinting crystalline phases and for quantitative analysis of polymorphic mixtures.

Methodology:

-

Sample Preparation:

-

Gently grind the this compound powder to a fine, uniform particle size (typically 10-50 µm) to minimize preferred orientation effects.

-

Pack the powder into a sample holder, ensuring a flat and level surface.

-

-

Data Collection:

-

Instrument: A powder X-ray diffractometer in Bragg-Brentano or transmission geometry.

-

X-ray Source: Cu Kα radiation is commonly used.

-

Scan Range (2θ): A typical scan range is from 2° to 40° 2θ, which covers the most characteristic diffraction peaks for organic molecules.

-

Step Size and Scan Speed: A step size of 0.02° 2θ and a scan speed of 1-2°/min are generally sufficient for routine analysis. For higher resolution or quantitative studies, a smaller step size and slower scan speed may be employed.

-

-

Data Analysis:

-

The resulting diffractogram is analyzed to identify the positions (in °2θ) and relative intensities of the diffraction peaks.

-

This pattern is then compared to reference patterns from a database (e.g., the Powder Diffraction File) or to patterns calculated from single-crystal data to identify the crystalline form.

-

Thermal Analysis (DSC and TGA)

Thermal analysis techniques are crucial for investigating the thermal stability, hydration/solvation state, and phase transitions of this compound.

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum pan. The pan may be hermetically sealed or have a pinhole in the lid to allow for the escape of volatiles.

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Range: The sample is heated over a temperature range that encompasses the expected thermal events (e.g., from room temperature to 250 °C).

-

Atmosphere: A nitrogen purge is typically used to provide an inert atmosphere.

-

Analysis: The resulting thermogram shows endothermic (e.g., melting, desolvation) and exothermic (e.g., crystallization, decomposition) events as a function of temperature.

-

-

Thermogravimetric Analysis (TGA):

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum pan.

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Range: The sample is heated over a broad temperature range (e.g., from room temperature to 600 °C) to ensure complete decomposition.

-

Atmosphere: A nitrogen or air purge is used, depending on whether thermal or oxidative decomposition is being studied.

-

Analysis: The TGA curve plots the change in mass as a function of temperature, allowing for the quantification of water or solvent content and the determination of decomposition temperatures.[1]

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of experiments in the analysis of this compound's crystal structure.

Caption: Workflow for Polymorph Screening of this compound.

Caption: Characterization Cascade for a New Crystalline Form.

References

L-Amoxicillin's Mechanism of Action Against Penicillin-Binding Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which L-Amoxicillin exerts its bactericidal effects through the inhibition of penicillin-binding proteins (PBPs). It includes quantitative data on binding affinities, detailed experimental protocols for assessing these interactions, and visual diagrams of the key pathways and workflows involved.

Core Mechanism of Action

This compound, a β-lactam antibiotic, functions by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and resisting osmotic pressure.[1][2] The primary targets of this compound are a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[3][4] These enzymes, which include transpeptidases, transglycosylases, and carboxypeptidases, are crucial for the final steps of peptidoglycan synthesis.[5][6] Peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, provides the cell wall with its strength and rigidity.[5]

The molecular structure of this compound mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[7] This structural similarity allows this compound to bind to the active site of PBPs.[7] The highly reactive β-lactam ring of amoxicillin then forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site.[7] This irreversible binding inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands.[1][7] The inhibition of peptidoglycan synthesis leads to a weakened cell wall, which can no longer withstand the internal turgor pressure, ultimately resulting in cell lysis and bacterial death.[8][9]

Quantitative Data: this compound Binding Affinities

The efficacy of this compound is directly related to its binding affinity for the PBPs of a given bacterial species. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is also influenced by PBP binding affinity.

Below is a summary of reported IC50 and MIC values for this compound against various bacteria and their PBPs.

| Bacterial Species | PBP Target | IC50 (µg/mL) | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | PBP3 | 0.012 | - | [7] |

| Streptococcus pneumoniae (Penicillin-Susceptible) | - | - | 0.03 (0.015 to 0.03) | [10] |

| Streptococcus pneumoniae (Penicillin-Intermediate) | - | - | 0.2 (0.06 to 1) | [10] |

| Streptococcus pneumoniae (Penicillin-Resistant) | - | - | 2.5 (1 to 8) | [10] |

| Helicobacter pylori (Susceptible Strain 26695) | PBP1 | - | 0.06 | [11] |

| Helicobacter pylori (Resistant Strain B258) | PBP1 | - | 1 | [11] |

| Helicobacter pylori | PBP60, PBP63, PBP66 | Significant binding at 100x MIC | - | [5] |

Experimental Protocols

The determination of this compound's binding affinity for PBPs is typically achieved through competitive binding assays. These assays involve incubating bacterial membranes or whole cells with varying concentrations of this compound, followed by the addition of a labeled penicillin derivative (e.g., biotinylated or fluorescently tagged) that binds to the remaining active PBPs. The amount of labeled probe bound is then quantified to determine the inhibitory effect of this compound.

Protocol 1: Competitive PBP Binding Assay using a Biotinylated Probe (e.g., Bio-Amox)

This protocol is adapted from methodologies used to assess PBP binding in Helicobacter pylori.[5][11]

1. Membrane Preparation: a. Grow bacterial cells to the mid-logarithmic phase in a suitable culture medium. b. Harvest the cells by centrifugation. c. Wash the cell pellets with a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4). d. Resuspend the cells in the same buffer and lyse them by sonication or using a French press. e. Centrifuge the lysate at a low speed to remove unbroken cells. f. Centrifuge the supernatant at a high speed to pellet the cell membranes. g. Resuspend the membrane pellet in the buffer.

2. Competitive Binding: a. Aliquot the membrane suspension into microcentrifuge tubes. b. Add varying concentrations of this compound to the tubes and incubate for 30 minutes at room temperature to allow for binding. c. Add a constant concentration of biotinylated amoxicillin (Bio-Amox) to each tube and incubate for an additional 30 minutes at room temperature.

3. Detection: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane (Western blot). d. Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or bovine serum albumin). e. Incubate the membrane with streptavidin conjugated to an enzyme (e.g., horseradish peroxidase). f. Wash the membrane to remove unbound streptavidin-enzyme conjugate. g. Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.

4. Data Analysis: a. Quantify the band intensities corresponding to the PBPs. b. Plot the percentage of Bio-Amox binding against the concentration of this compound. c. Determine the IC50 value from the resulting dose-response curve.

Protocol 2: Fluorescent PBP Binding Assay using Bocillin-FL

This protocol utilizes a commercially available fluorescent penicillin derivative, Bocillin-FL, for a more direct and often more sensitive detection of PBP binding.[8]

1. Whole Cell Labeling: a. Grow bacterial cells to the desired growth phase. b. Harvest and wash the cells as described in Protocol 1. c. Resuspend the cells in a suitable buffer (e.g., PBS).

2. Competitive Binding: a. Incubate aliquots of the whole cell suspension with varying concentrations of this compound for a predetermined time (e.g., 30 minutes) at 37°C. b. Add a constant concentration of Bocillin-FL to each sample and incubate for a further 10-15 minutes at 37°C.

3. Detection: a. Pellet the cells by centrifugation and wash to remove unbound Bocillin-FL. b. Lyse the cells using a suitable lysis buffer containing SDS. c. Separate the protein lysates by SDS-PAGE. d. Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths.

4. Data Analysis: a. Quantify the fluorescence intensity of the PBP bands. b. Calculate the percentage of PBP inhibition at each this compound concentration relative to a control with no this compound. c. Determine the IC50 by plotting the percentage of inhibition against the this compound concentration.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Figure 1. Signaling pathway of peptidoglycan synthesis and its inhibition by this compound.

Figure 2. Experimental workflow for a competitive PBP binding assay.

Figure 3. Logical relationship of this compound's bactericidal action.

References

- 1. Analysis of Penicillin-Binding Protein Genes of Clinical Isolates of Streptococcus pneumoniae with Reduced Susceptibility to Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin [pdb101.rcsb.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Amino Acid Alterations in Penicillin-Binding Proteins (PBPs) 1a, 2b, and 2x on PBP Affinities of Penicillin, Ampicillin, Amoxicillin, Cefditoren, Cefuroxime, Cefprozil, and Cefaclor in 18 Clinical Isolates of Penicillin-Susceptible, -Intermediate, and -Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contribution of Specific Amino Acid Changes in Penicillin Binding Protein 1 to Amoxicillin Resistance in Clinical Helicobacter pylori isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

Chirality and Biological Activity of L-Amoxicillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxicillin, a widely prescribed β-lactam antibiotic, possesses a chiral structure that is fundamental to its antibacterial efficacy. This technical guide provides a comprehensive examination of the stereochemistry of amoxicillin, with a particular focus on the biological activity of its L-enantiomer. While the D-enantiomer is the well-established active pharmaceutical ingredient, the L-isomer is primarily regarded as an impurity. This document will delve into the stereospecific nature of amoxicillin's mechanism of action, the biological implications of its chirality, and the analytical methods for enantiomeric separation and evaluation. Detailed experimental protocols and visual workflows are provided to support researchers in the fields of drug discovery, development, and quality control.

Introduction to Chirality in Amoxicillin

Chirality is a critical determinant of the pharmacological and toxicological properties of many drugs.[1] Amoxicillin possesses three chiral centers, which gives rise to eight possible stereoisomers.[2] However, the commercially available and biologically active form is the (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, commonly known as D-(-)-amoxicillin.[3] The enantiomer with the opposite configuration at the α-carbon of the side chain is L-(+)-amoxicillin, which is considered an impurity in pharmaceutical preparations.[4][5] The distinct three-dimensional arrangement of these enantiomers dictates their interaction with biological targets.

Biological Activity and Mechanism of Action

The antibacterial activity of amoxicillin is stereospecific, with the D-enantiomer being responsible for the therapeutic effects. L-amoxicillin is generally considered to be biologically inactive.

D-Amoxicillin: The Active Enantiomer

D-amoxicillin exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[6] Its primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7] By binding to the active site of PBPs, D-amoxicillin acylates the serine residue, leading to the irreversible inactivation of the enzyme.[7] This disruption of cell wall synthesis results in cell lysis and bacterial death.[7]

The efficacy of D-amoxicillin is demonstrated by its Minimum Inhibitory Concentration (MIC) values against a wide range of susceptible bacteria.

| Bacterial Species | MIC Range (µg/mL) for D-Amoxicillin | Reference |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.015 - 0.03 | [8] |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.06 - 1 | [8] |

| Streptococcus pneumoniae (penicillin-resistant) | 1 - 8 | [8] |

| Streptococcus pyogenes | 0.015 | |

| Haemophilus influenzae | 0.1 | [9] |

| Escherichia coli | 6.25 | [10] |

| Salmonella spp. | 0.8 | [10] |

| Enterococcus faecalis | More active than ampicillin | |

| Helicobacter pylori | More active than ampicillin | [11] |

This compound: The Inactive Enantiomer

Experimental Protocols

Chiral Separation of Amoxicillin Enantiomers by HPLC

The separation and quantification of amoxicillin enantiomers are crucial for quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method.

Objective: To separate and quantify D-amoxicillin and this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based chiral column)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer

-

Amoxicillin reference standards (D- and L-enantiomers)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol. The exact composition should be optimized for the specific chiral column used.

-

Standard Solution Preparation: Accurately weigh and dissolve D-amoxicillin and this compound reference standards in the mobile phase to prepare stock solutions. Prepare a series of working standard solutions of known concentrations.

-

Sample Preparation: Dissolve the amoxicillin sample in the mobile phase.

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column

-

Mobile Phase: Optimized mixture of buffer and organic solvent

-

Flow Rate: Typically 0.5 - 1.5 mL/min

-

Detection: UV at a specified wavelength (e.g., 230 nm)

-

Injection Volume: 10 - 20 µL

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

-

Quantification: Identify the peaks for D- and this compound based on their retention times from the standard chromatograms. Calculate the concentration of each enantiomer in the sample by comparing the peak areas with those of the standards.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of amoxicillin enantiomers against a specific bacterial strain.

Method: Broth microdilution method.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Stock solutions of D-amoxicillin and this compound

Procedure:

-

Prepare Antibiotic Dilutions: Perform serial twofold dilutions of each amoxicillin enantiomer in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Affinity Assay

This competitive binding assay measures the affinity of an antibiotic for PBPs.

Objective: To compare the binding affinity of D- and this compound to bacterial PBPs.

Principle: Unlabeled amoxicillin enantiomers compete with a labeled β-lactam (e.g., fluorescently labeled penicillin) for binding to PBPs in bacterial cell membranes. The displacement of the labeled compound is proportional to the binding affinity of the test compound.

Procedure:

-

Bacterial Membrane Preparation: Grow the target bacteria to mid-log phase, harvest the cells, and lyse them to isolate the cell membrane fraction containing the PBPs.

-

Competitive Binding: Incubate the membrane preparation with varying concentrations of D-amoxicillin or this compound.

-

Labeling: Add a fixed concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) to the mixture and incubate.

-

SDS-PAGE: Stop the reaction and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Detection and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescence is inversely proportional to the binding affinity of the amoxicillin enantiomer. The 50% inhibitory concentration (IC50) can then be calculated.

Signaling Pathways and Logical Relationships

The primary mechanism of amoxicillin does not involve complex signaling pathways in the traditional sense. Instead, it is a direct enzymatic inhibition. The logical relationship between chirality and activity is based on the "lock and key" model of enzyme-substrate interaction.

Conclusion

The biological activity of amoxicillin is intrinsically linked to its stereochemistry. The D-enantiomer is a potent antibacterial agent that effectively inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. In contrast, the L-enantiomer is biologically inactive due to its inability to bind to these specific molecular targets. The stringent control of the enantiomeric purity of amoxicillin is therefore essential for ensuring its therapeutic efficacy and safety. The experimental protocols and workflows detailed in this guide provide a framework for the analysis and evaluation of amoxicillin's chiral properties, supporting ongoing research and quality assurance in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. The Activity of Some Antibiotics Depend on Stereochemistry of Them (Its Structure) | Journal of Progress in Engineering and Physical Science [pioneerpublisher.com]

- 3. Amoxicillin - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Amoxicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. pexacy.com [pexacy.com]

- 8. Effects of Amino Acid Alterations in Penicillin-Binding Proteins (PBPs) 1a, 2b, and 2x on PBP Affinities of Penicillin, Ampicillin, Amoxicillin, Cefditoren, Cefuroxime, Cefprozil, and Cefaclor in 18 Clinical Isolates of Penicillin-Susceptible, -Intermediate, and -Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. usp-pqm.org [usp-pqm.org]

Spectroscopic Characterization of L-Amoxicillin: An In-depth Technical Guide

Introduction

L-Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used to treat bacterial infections caused by susceptible microorganisms.[1] As a semi-synthetic derivative of 6-aminopenicillanic acid (6-APA), its efficacy and safety are contingent upon its structural integrity and purity.[2] A comprehensive spectroscopic characterization is therefore essential for quality control, structural elucidation, and the development of analytical methods in pharmaceutical manufacturing and drug development.[2] This guide provides a detailed overview of the core spectroscopic techniques used to analyze this compound, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and simple method used for the quantitative analysis of amoxicillin in pharmaceutical dosage forms.[3][4] The technique relies on the principle that the molecule absorbs light in the UV-Vis region, with the absorbance being proportional to its concentration.

Data Presentation: UV-Vis Absorption

The characteristic UV absorption maxima (λmax) for this compound vary depending on the solvent used for analysis.

| Solvent / Medium | λmax (nm) | Reference |

| 0.1N HCl | 229, 272 | [5] |

| 0.1N HCl | 230 | [4] |

| Water / Diluted Solution | 228 | [3] |

| Ethanol | 230, 274 | [5] |

| Ethanol | 272 | [6] |

| 0.1 N NaOH | 247 | [6] |

| Dimethyl sulfoxide-acetonitrile | 270 | [7] |

Experimental Protocol: UV-Vis Analysis

This protocol outlines a general procedure for the quantitative determination of this compound.

-

Standard Stock Solution Preparation: Accurately weigh and dissolve 100 mg of pure this compound reference standard in a 100 mL volumetric flask using a suitable solvent (e.g., a 20:30 v/v mixture of methanol and water or 0.1N HCl) to obtain a concentration of 1000 µg/mL.[3][4]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards within a linear concentration range (e.g., 1.0–15.0 µg/mL).[3][4]

-

Sample Preparation: For pharmaceutical formulations, accurately weigh a portion of the powdered capsule or tablet content equivalent to 10 mg of amoxicillin.[3][4] Transfer it to a 100 mL volumetric flask, add the solvent, and sonicate for approximately 10 minutes to ensure complete dissolution.[3] Dilute to volume with the solvent. Filter the solution through a Whatman No. 41 filter paper.[3] Further dilute this solution to fall within the established linear range.

-

Spectrophotometric Measurement: Use a double-beam UV-Vis spectrophotometer. Record the absorbance of the sample and standard solutions against a solvent blank over the 200-400 nm range to determine the λmax.[2][4]

-

Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the working standards. Determine the concentration of this compound in the sample solution from the regression equation of the calibration curve.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule, providing a unique molecular "fingerprint".[8] It is highly effective for confirming the identity of this compound and is suitable for routine analysis without extensive sample preparation, especially when using Attenuated Total Reflection (ATR)-FTIR.[6][9]

Data Presentation: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound displays several characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| > 3000 (broad) | O-H and N-H stretching | [10] |

| 1766 - 1771 | C=O stretching (β-lactam ring) | [11] |

| 1666 - 1693 | C=O stretching (amide) | [10] |

| 1587 | Carboxylate (COO⁻) | [11] |

| 1390 | Hydroxyl groups | [10] |

Experimental Protocol: FT-IR Analysis

The use of an ATR-FTIR spectrometer simplifies the analysis.

-

Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan to record the spectrum of the empty ATR crystal, which will be subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Data Acquisition: Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and compare them to a reference spectrum of this compound to confirm its identity. The similarity between the spectra is a strong indicator of the compound's identity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the this compound structure.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following data were acquired in deuterium oxide (D₂O). Chemical shifts (δ) are reported in parts per million (ppm).

Table 3: ¹H NMR Spectroscopic Data for this compound (400 MHz, D₂O) [2][12]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic CH | ~7.28 | d |

| Aromatic CH | ~6.80 | d |

| H-6 | ~5.60 | d |

| H-5 | ~5.55 | d |

| H-3 | ~4.25 | s |

| 2-CH₃ (α) | ~1.50 | s |

| 2-CH₃ (β) | ~1.45 | s |

Table 4: ¹³C NMR Spectroscopic Data for this compound (D₂O) [2]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (β-lactam) | 177.5 |

| C=O (amide) | 173.0 |

| C=O (acid) | 172.5 |

| Aromatic C-OH | 157.0 |

| Aromatic C | 130.0 |

| Aromatic C-CH | 128.5 |

| Aromatic CH | 115.5 |

| C-5 | 68.5 |

| C-3 | 67.0 |

| C-6 | 59.0 |

| α-C | 57.5 |

| C-2 | 47.0 |

| 2-CH₃ (α) | 31.0 |

| 2-CH₃ (β) | 29.5 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample.[12]

-

Dissolution: Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), inside a clean vial.[2][12]

-

Transfer: Transfer the resulting solution into a 5 mm NMR tube.[12]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12] For analysis in aqueous solvents, a water suppression technique may be required.[13]

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and assign the signals based on their chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing this compound, often coupled with liquid chromatography (LC-MS).[14][15]

Data Presentation: Mass Spectrometry Fragmentation

This compound (C₁₆H₁₉N₃O₅S) has a calculated mass for the protonated molecule [M+H]⁺ of 366.1118.[14][15]

| m/z (mass-to-charge ratio) | Ion / Fragment Assignment | Reference |

| 366.1114 | [M+H]⁺ (Protonated molecule) | [14] |

| 349 | [M+H - NH₃]⁺ (Loss of ammonia) | [14][16] |

| 208 | Result of β-lactam ring cleavage | [16][17] |

| 160 | Amoxicillin diketopiperazine fragment / Further fragmentation | [16] |

| 114 | Thiazolidine ring fragment | [16] |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a mixture of methanol and acetonitrile (e.g., 4:1 v/v).[14]

-

Chromatography: Inject a small volume (e.g., 0.5-1.0 µL) into a Liquid Chromatography (LC) system, typically with a C18 column (e.g., Shim-pack VP-ODS).[14] Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[14]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.[14][15]

-

Data Acquisition: Set the scan range to acquire data for the parent ion (e.g., m/z 100-500).[14] For fragmentation studies (MS/MS or MSⁿ), select the protonated molecular ion (m/z 366) as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.[15][18]

-

Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and identify characteristic fragment ions to verify the structure. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition of the parent and fragment ions.[15]

Visualizations: Workflows and Pathways

References

- 1. usp-pqm.org [usp-pqm.org]

- 2. benchchem.com [benchchem.com]

- 3. View of Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage Forms [journal.utripoli.edu.ly]

- 4. ijpar.com [ijpar.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. biomedres.us [biomedres.us]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. dn710206.ca.archive.org [dn710206.ca.archive.org]

- 14. lcms.cz [lcms.cz]

- 15. public.jenck.com [public.jenck.com]

- 16. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrospray ionization collision-induced dissociation tandem mass spectrometry of amoxicillin and ampicillin and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

L-Amoxicillin synthesis pathways and precursors

An In-depth Technical Guide to L-Amoxicillin Synthesis Pathways and Precursors

Introduction

Amoxicillin, a broad-spectrum, semi-synthetic β-lactam antibiotic, is a vital medication in the treatment of numerous bacterial infections.[1][2] Its efficacy stems from the core β-lactam ring, provided by its essential precursor, 6-aminopenicillanic acid (6-APA).[3][4] The industrial synthesis of Amoxicillin is a mature field, primarily revolving around the acylation of the 6-amino group of 6-APA with a D-(-)-α-amino-p-hydroxyphenylacetyl side chain.[2][3] This transformation is achieved through two principal industrial routes: traditional chemical synthesis and modern enzymatic synthesis.[3][4][5]

This technical guide provides a comprehensive overview of these synthesis pathways, detailing the precursors, reaction mechanisms, and experimental protocols. Quantitative data is presented for comparative analysis, and key processes are visualized to offer a clear and detailed resource for researchers, scientists, and drug development professionals.

Core Precursors

The synthesis of Amoxicillin fundamentally relies on two key precursors: the β-lactam nucleus and the acyl side chain.

-

6-Aminopenicillanic Acid (6-APA): This is the foundational structural component of all semi-synthetic penicillins, containing the critical β-lactam ring.[1][3] Industrially, 6-APA is produced by the enzymatic hydrolysis of Penicillin G, which is in turn obtained from fermentation processes.[6][7]

-

D-(-)-p-Hydroxyphenylglycine (D-HPG) and its Derivatives: This molecule provides the characteristic side chain of Amoxicillin.[4][7] For the synthesis, it is typically used in an activated form, such as D-p-hydroxyphenylglycine methyl ester (D-HPGM) for the enzymatic route, or as a Dane salt (a protected form) for chemical methods.[3][4][8] The petrochemical industry supplies the resources for the D-HPG side chain, starting from phenol and glyoxylic acid.[2]

A thorough understanding of the physicochemical properties of these precursors and the final product is essential for optimizing synthesis and purification processes.

Table 1: Physicochemical Properties of Key Compounds

| Property | 6-Aminopenicillanic Acid (6-APA) | Amoxicillin Trihydrate |

| Molecular Formula | C₈H₁₁NO₃S | C₁₆H₁₉N₃O₅S·3H₂O |

| Molecular Weight | 216.26 g/mol | 419.4 g/mol |

| Appearance | White or almost white crystalline powder | White to off-white crystalline powder |

| Melting Point | 198-200 °C (decomposes) | ~194 °C |

| Solubility in Water | Slightly soluble | 4 g/L |

| pKa (Strongest Acidic) | 3.42 | 2.69 (carboxylic acid) |

| pKa (Strongest Basic) | 7.4 | 7.49 (amino group) |

| Typical pH (in solution) | 3.5 - 4.5 | 3.5 - 5.5 |

| Data sourced from BenchChem.[3] |

Synthesis Pathways: Chemical vs. Enzymatic

The choice between chemical and enzymatic synthesis depends on factors like cost, environmental impact, and desired product purity.[4] While chemical routes are well-established, the enzymatic pathway is increasingly favored for its "green" credentials.[4][5]

Enzymatic Synthesis

The enzymatic synthesis of Amoxicillin is a significant advancement in green chemistry, characterized by milder reaction conditions and reduced environmental impact.[4] This method utilizes the enzyme Penicillin G Acylase (PGA) to catalyze the kinetically controlled coupling of 6-APA with an activated side chain, typically D-HPGM.[3][4][9]

The core mechanism involves the PGA enzyme first reacting with the acyl donor (D-HPGM) to create an acyl-enzyme intermediate.[4] This intermediate then reacts with the nucleophile (6-APA) to form Amoxicillin.[4] However, a competing side reaction involves the hydrolysis of the acyl-enzyme intermediate by water, which reduces the overall yield.[4][6][10]

Caption: Kinetically controlled enzymatic synthesis of Amoxicillin by Penicillin G Acylase.

A "one-pot" synthesis strategy has also been developed where Penicillin G is first hydrolyzed to 6-APA in situ, followed by the enzymatic coupling with D-HPGM, all using a single enzyme.[11][12] This approach saves the effort of isolating 6-APA, potentially reducing industrial costs.[11]

Chemical Synthesis

Traditional chemical synthesis routes involve protecting reactive groups to ensure the correct amide bond formation. These methods often require anhydrous conditions, low temperatures, and the use of organic solvents like methylene chloride.[9][13]

The Dane Salt Method: A common approach is the Dane salt method, which protects the amino group of the D-HPG side chain.[3][13] The process generally involves:

-

Side Chain Protection: D-(-)-p-hydroxyphenylglycine is reacted to form a Dane salt.

-

Activation: The protected side chain is activated, for example, by forming a mixed anhydride with pivaloyl chloride.[8][13]

-

Condensation: The activated side chain is reacted with 6-APA.

-

Deprotection (Hydrolysis): The protecting group is removed to yield Amoxicillin.[3]

The Silylation Method: An alternative chemical pathway involves protecting the carboxylic acid group of 6-APA via silylation, using reagents like trimethylchlorosilane (TMCS).[4][14] The silylated 6-APA is then acylated with an activated side chain, such as D-(-)-α-amino-p-hydroxyphenylacetyl chloride hydrochloride, followed by hydrolysis to remove the silyl protecting group and yield the final product.[4][14]

Caption: Simplified chemical synthesis pathway for Amoxicillin via silylation of 6-APA.

Quantitative Data Summary

The efficiency of Amoxicillin synthesis is highly dependent on the chosen pathway and specific reaction conditions. Enzymatic synthesis yields are particularly sensitive to parameters such as pH, temperature, substrate molar ratios, and the presence of co-solvents.

Table 2: Comparison of Chemical and Enzymatic Synthesis Yields

| Synthesis Method | Key Reagents/Catalyst | Typical Yield (%) |

| Chemical (Anhydrous Acylation) | Silylated 6-APA, D-HPG Chloride HCl | >90% (crude) |

| Enzymatic (Immobilized PGA) | 6-APA, D-HPGM | 50 - 76.5% |

| Data sourced from BenchChem, Zhang et al. (2007).[3][12] |

Table 3: Effect of Reaction Conditions on Enzymatic Amoxicillin Synthesis Yield

| Parameter | Condition | Yield (%) | Reference |

| pH | 6.3 | ~45% | [9] |

| pH | 6.5 | ~54% | [3] |

| Temperature | 15 °C | 58.7% | [3] |

| Temperature | 25 °C | ~45% | [9] |

| Temperature | 35 °C | 50% | [9] |

| Substrate Ratio (D-HPGM:6-APA) | 2:1 | ~45% | [10] |

| Substrate Ratio (D-HPGM:6-APA) | 3:1 | >50% | [3][9] |

| Co-solvent | 60% Ethylene Glycol | 55.2% | [11] |

| Complexing Agent | Zinc Ions (Zn²⁺) | 76.5% | [12] |

Experimental Protocols

The following protocols are generalized procedures based on methodologies reported in the literature and should be performed by trained professionals in a suitable laboratory setting.

Protocol 1: Chemical Synthesis via Anhydrous Acylation

This protocol is adapted from a patented method involving the silylation of 6-APA.[3]

1. Silylation of 6-APA:

-

Suspend 1 kg of 6-APA in 20 L of methylene chloride (MeCl₂) at 25 °C in a suitable reactor under a nitrogen atmosphere.

-

Add 1.29 L of triethylamine (TEA) at 25-28 °C and agitate for 30 minutes until the 6-APA is nearly dissolved.

-

At 20-25 °C, add 1.17 L of trimethylchlorosilane (TMCS) over 5-10 minutes.

-

Maintain the reaction mixture at 25 °C for 60 minutes to complete the silylation.

2. Acylation:

-

Cool the silylated 6-APA mixture to 0-5 °C.

-

Begin acylation by adding 1.26 kg of D-(-)-2-p-hydroxyphenylglycine chloride hydrochloride in three equal portions, ensuring the temperature is maintained below 10 °C (preferably 5 °C).

-

Age the acylation mixture at 0-5 °C for 2 hours.

3. Hydrolysis and Isolation:

-

Hydrolyze the reaction mixture by adding it to a mixture of water and MeCl₂ at 0-5 °C while maintaining the pH at 1.0-1.5 with 6 N HCl.

-

Separate the aqueous phase.

-

The product can be precipitated, converted to Amoxicillin trihydrate, and purified through crystallization.[3]

Protocol 2: Enzymatic Synthesis

This protocol describes a typical batch synthesis using immobilized Penicillin G Acylase.[3][4][9]

1. Reaction Setup:

-

In a temperature-controlled reactor (e.g., 25 °C), prepare a solution of 6-APA (e.g., 20 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer).[3][10]

-

Adjust the pH to approximately 7.5 with an ammonia solution to aid in the dissolution of 6-APA.

-

Add D-p-hydroxyphenylglycine methyl ester (D-HPGM) to the reactor to achieve the desired molar ratio to 6-APA (e.g., 3:1).[9]

-

Adjust the pH of the reaction mixture to the optimal pH for the enzyme (e.g., 6.5) using hydrochloric acid.[3]

2. Enzymatic Reaction:

-

Initiate the reaction by adding the immobilized PGA (e.g., 5 g/L).[9]

-

Maintain the pH at the setpoint throughout the reaction by the controlled addition of an ammonia solution.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing the concentrations of reactants and product via HPLC.

3. Reaction Termination and Product Isolation:

-

Once the reaction has reached maximum yield (typically after several hours), stop the reaction by filtering off the immobilized enzyme for potential reuse.[3][4]

-

The resulting Amoxicillin solution is then subjected to purification, primarily through crystallization.

Protocol 3: Product Purification by Crystallization

This is a general procedure for isolating Amoxicillin trihydrate from the reaction mixture.[3]

Caption: General experimental workflow for the purification of Amoxicillin via crystallization.

Conclusion

The industrial production of Amoxicillin from 6-APA is dominated by robust chemical and increasingly prevalent enzymatic synthesis pathways.[3] Chemical routes, such as the Dane salt and silylation methods, are well-established but involve harsh conditions and environmentally challenging solvents.[9] In contrast, enzymatic synthesis using Penicillin G Acylase offers a greener alternative with milder reaction conditions, though optimizing yields requires careful control of multiple parameters.[4][9] The ongoing development of more stable and efficient enzymes, coupled with process optimization, continues to enhance the economic and environmental viability of the enzymatic route.[4] For professionals in drug development and manufacturing, a deep understanding of both synthesis paradigms is crucial for process innovation, cost-effectiveness, and the advancement of sustainable antibiotic production technologies.

References

- 1. usp-pqm.org [usp-pqm.org]

- 2. biobasedpress.eu [biobasedpress.eu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN114105795B - Synthesis method of amoxicillin production intermediate - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.intratec.us [cdn.intratec.us]

- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 10. mdpi.com [mdpi.com]

- 11. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN110551144A - Preparation method of amoxicillin - Google Patents [patents.google.com]

- 14. Amoxicillin synthesis - chemicalbook [chemicalbook.com]

In Vitro Antibacterial Spectrum of L-Amoxicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of L-Amoxicillin, a widely utilized beta-lactam antibiotic. This document outlines its mechanism of action, summarizes its activity against various bacterial species through quantitative data, and details the standard experimental protocols for determining its antibacterial efficacy.

Mechanism of Action

Amoxicillin is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Its primary target is the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[4] Peptidoglycan provides structural integrity to the bacterial cell wall.[4] By binding to PBPs, amoxicillin blocks the transpeptidation step, which is the cross-linking of peptidoglycan chains.[3] This disruption in cell wall synthesis leads to a compromised cell structure, ultimately causing bacterial cell lysis and death.[2][4][5]

In Vitro Antibacterial Spectrum

Amoxicillin demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[6][7][8] However, it is susceptible to degradation by β-lactamase enzymes, which can limit its effectiveness against certain resistant strains.

Table 1: In Vitro Activity of this compound Against a Range of Bacterial Species

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Aggregatibacter actinomycetemcomitans | Clinical Strains (n=259) | 0.25 - 2.00 | [9] |

| Borrelia burgdorferi | B31 (ATCC 35210) | 0.5 | [10] |

| Streptococcus suis | Clinical Isolates | ≤0.5 (Susceptible) | [11] |

| 1.0 (Intermediate) | [11] | ||

| ≥2.0 (Resistant) | [11] |

Note: The interpretation of MIC values can vary based on the testing standards (e.g., CLSI, EUCAST) and the specific bacteria being tested.

Experimental Protocols for Determining Antibacterial Spectrum

The in vitro antibacterial spectrum of amoxicillin is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[12] The gold standard methods for MIC determination are broth dilution and agar dilution.[11][13]

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of amoxicillin in a liquid growth medium in a 96-well microtiter plate.[14][15]

Detailed Methodology:

-

Preparation of Amoxicillin Solutions: A stock solution of amoxicillin is prepared at twice the highest desired final concentration in a suitable solvent and then diluted in the test medium (e.g., Mueller-Hinton Broth).[14]

-

Serial Dilutions: 100 µL of sterile broth is added to all wells of a 96-well microtiter plate. 100 µL of the 2x amoxicillin stock solution is added to the first column of wells and mixed. A twofold serial dilution is then performed by transferring 100 µL from each well to the next, down to the desired final concentration.[14]

-

Inoculum Preparation: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is prepared. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[15]

-

Inoculation: Each well (except for a sterility control) is inoculated with the prepared bacterial suspension.[14]

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[15]

-

MIC Determination: The MIC is read as the lowest concentration of amoxicillin at which there is no visible growth of the bacteria.[15]

Agar Dilution Method

In this method, varying concentrations of amoxicillin are incorporated into an agar medium, which is then inoculated with the test bacteria.[13]

Detailed Methodology:

-

Preparation of Antibiotic-Containing Agar: A series of amoxicillin concentrations are prepared. A specific volume of each concentration is mixed with molten agar (e.g., Mueller-Hinton Agar) and poured into petri dishes.[13][16] Typically, 2 mL of the antibiotic solution is mixed with 18 mL of molten agar.[16][17]

-

Inoculum Preparation: A bacterial suspension is prepared and standardized, usually to a concentration of 10^4 CFU per spot.[13]

-

Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension.[13]

-

Incubation: The plates are incubated at 37°C for 16-18 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of amoxicillin that completely inhibits the visible growth of the bacteria on the agar plate.[13]

Disk Diffusion Method (Kirby-Bauer Test)

While not providing a direct MIC value, the disk diffusion method is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to antibiotics.[18][19]

Detailed Methodology:

-

Inoculum Preparation and Plating: A standardized suspension of the test bacterium is swabbed uniformly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[20]

-

Disk Application: Paper disks impregnated with a known concentration of amoxicillin are placed on the agar surface.[18][20]

-

Incubation: The plate is incubated, typically at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured.[18][19]

-

Interpretation: The measured zone diameter is compared to standardized charts (e.g., from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant to amoxicillin.

Conclusion

This compound remains a critical antibiotic with a well-defined in vitro spectrum of activity against a variety of bacterial pathogens. Understanding its mechanism of action and the standardized methodologies for evaluating its efficacy is essential for researchers and drug development professionals. The quantitative data from MIC testing provides a robust foundation for preclinical assessment and is crucial for guiding further development and clinical application. Continuous surveillance of the in vitro susceptibility of clinical isolates to amoxicillin is necessary to monitor for the emergence of resistance.

References

- 1. Amoxicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]

- 3. Amoxicillin|Research-Grade β-Lactam Antibiotic [benchchem.com]

- 4. pexacy.com [pexacy.com]

- 5. Instructive Mechanism Of Action Of Amoxicillin Explained [mvs-pharma.com]

- 6. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. usp-pqm.org [usp-pqm.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of MIC of amoxicillin among clinical strains of Aggregatibacter actinomycetemcomitans from various geographic regions endorse the continuous use of this drug for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 12. idexx.dk [idexx.dk]

- 13. Agar dilution - Wikipedia [en.wikipedia.org]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Broth Microdilution Assay [bio-protocol.org]

- 16. m.youtube.com [m.youtube.com]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. asm.org [asm.org]

- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

Navigating the Journey of L-Amoxicillin in Animal Models: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of L-Amoxicillin, a widely used beta-lactam antibiotic, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this crucial drug in preclinical species is paramount for the successful development of new formulations, establishment of effective dosing regimens, and assessment of potential toxicities. This document synthesizes key data from scientific literature, presenting it in an accessible format to aid researchers in their quest for novel therapeutic solutions.

Pharmacokinetic Profiles of this compound Across Animal Species

The pharmacokinetic parameters of this compound exhibit considerable variability across different animal species, dosages, and routes of administration. These differences underscore the importance of species-specific considerations in preclinical drug development. The following tables summarize key pharmacokinetic data for this compound in several commonly used animal models.

Table 1: Pharmacokinetics of this compound in Rodents

| Species | Dosage (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Rat | - | Oral | - | - | - | - | 52 | [1] |

| Rat | - | Intraduodenal | - | - | - | - | 51 | [2][3] |

| Mouse (Normal Renal Function) | 7 | Subcutaneous | - | - | - | 0.35 | - | [4] |

| Mouse (Impaired Renal Function) | 7 | Subcutaneous | - | - | - | 1.08 | - | [4] |

| Mouse (Impaired Renal Function) | 20 | Subcutaneous | - | - | - | 1.08 | - | [4] |

| Mouse (Impaired Renal Function) | 48 | Subcutaneous | - | - | - | 1.08 | - | [4] |

Table 2: Pharmacokinetics of this compound in Canines

| Species | Dosage (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Dog (Healthy) | 16.67 | Intravenous | - | - | - | - | - | [5] |

| Dog (Critically Ill) | 16.67 | Intravenous | - | - | - | - | - | [5] |

| Dog (Febrile, 2 µg/kg endotoxin) | 20 | Oral | - | - | 149.4 | - | - | [6] |

| Dog (Febrile, 20 µg/kg endotoxin) | 20 | Oral | - | - | 277.7 | - | - | [6] |

| Dog (Healthy) | 15 | Subcutaneous | - | - | - | 7 | - | [7] |

Table 3: Pharmacokinetics of this compound in Felines

| Species | Dosage (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Cat | - | Oral | - | - | - | - | 33 | [8][9][10][11] |

| Cat | - | Subcutaneous | - | - | - | - | 69 | [8][9][10][11] |

Table 4: Pharmacokinetics of this compound in Other Animal Models

| Species | Dosage (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Piglets | 28 | - | - | 2 | - | 2 | - | [12] |

| Chickens | - | - | - | 2 | - | 2 | - | [12] |

| Koala | 12.5 | Subcutaneous | 1.72 ± 0.47 | 2.25 ± 1.26 | - | 4.38 ± 2.40 | - | [13] |

| Birds | - | Oral | - | - | - | - | 34 | [14] |

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its pharmacokinetic profile. Metabolism primarily occurs in the liver and involves several key pathways.[15] The primary metabolic routes include oxidation, hydroxylation, and deamination.[16][17] Additionally, conjugation with glucuronic acid has been identified as a Phase II metabolic pathway.[13][17] The resulting metabolites are then excreted, primarily in the urine.[16] It is important to note that a significant portion of the administered amoxicillin is excreted unchanged.[16]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Low bioavailability of amoxicillin in rats as a consequence of presystemic degradation in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Activities of Amoxicillin and Amoxicillin-Clavulanate against Streptococcus pneumoniae: Application to Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics of Intravenous Amoxicillin Combined With Clavulanic Acid in Healthy and Critically Ill Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pharmacokinetic study of amoxycillin in febrile beagle dogs following repeated administrations of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetics of Amoxicillin in the Cat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Amoxicillin in the Cat | SLU publication database (SLUpub) [publications.slu.se]

- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 11. ovid.com [ovid.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Pharmacokinetic profile of amoxicillin and its glucuronide-like metabolite when administered subcutaneously to koalas (Phascolarctos cinereus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic aspects of penicillins, aminoglycosides and chloramphenicol in birds compared to mammals. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pexacy.com [pexacy.com]

- 16. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Identification of In Vitro Metabolites of Amoxicillin in Human Liver Microsomes by LC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of L-Amoxicillin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and core synthesis methodologies of L-Amoxicillin, a vital β-lactam antibiotic. The document details both traditional chemical and modern enzymatic pathways, presenting comparative quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development in antibiotic manufacturing.

Introduction: A Historical Perspective

Amoxicillin, a broad-spectrum, semi-synthetic penicillin, was developed by scientists at Beecham Research Laboratories in the 1960s and introduced to the market in 1972. It represented a significant advancement over its predecessor, ampicillin, offering improved oral absorption. The core of its synthesis lies in the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with a D-(-)-α-amino-p-hydroxyphenylglycine (D-HPG) side chain. Industrial production of amoxicillin from 6-APA is primarily achieved through two main routes: traditional chemical synthesis and more contemporary enzymatic synthesis.

Core Synthesis Methodologies: A Comparative Analysis

The selection between chemical and enzymatic synthesis of amoxicillin is influenced by various factors, including production scale, cost-effectiveness, desired product purity, and environmental impact.

| Parameter | Enzymatic Synthesis | Chemical Synthesis (Dane Salt Route) |

| Catalyst | Immobilized Penicillin G Acylase (PGA) | Chemical reagents (e.g., pivaloyl chloride) |

| Primary Reactants | 6-aminopenicillanic acid (6-APA), D-p-hydroxyphenylglycine methyl ester (D-HPGM) | 6-aminopenicillanic acid (6-APA), Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid |

| Reaction Temperature | Mild (typically 25°C - 35°C) | Very low (typically -30°C to -50°C) |

| Reaction pH | Near neutral (typically pH 6.0 - 7.0) | Acidic conditions for hydrolysis (pH ~1.5) |

| Solvents | Primarily aqueous media, sometimes with co-solvents like ethylene glycol. | Halogenated organic solvents (e.g., methylene chloride) |

| Typical Yield | 50% - 88% | ~77% - 82% (activity yield) |

| Product Purity | High, often requiring minimal purification. | High (e.g., 98%), but can contain more impurities requiring extensive purification. |

| By-products | p-hydroxyphenylglycine (can be recycled) | Dane salt protecting group by-products, chlorinated solvents. |

| Environmental Impact | "Greener" process with less hazardous waste. | Generates more hazardous waste, use of chlorinated solvents. |

Enzymatic Synthesis of this compound

The enzymatic synthesis of amoxicillin is lauded as a more environmentally friendly "green" alternative to traditional chemical methods, offering milder reaction conditions and reduced by-product formation. This process utilizes the enzyme Penicillin G Acylase (PGA) to catalyze the amide bond formation between 6-APA and an activated form of the D-HPG side chain, typically D-p-hydroxyphenylglycine methyl ester (D-HPGM).

The enzymatic synthesis is a kinetically controlled process where the formation of amoxicillin is favored over the hydrolysis of the activated side chain. The enzyme first reacts with the acyl donor (D-HPGM) to form an acyl-enzyme intermediate. This intermediate then reacts with the nucleophile (6-APA) to produce amoxicillin. A competing, undesirable side reaction is the hydrolysis of the acyl-enzyme intermediate by water.

This protocol is based on a kinetically controlled synthesis using immobilized Penicillin G Acylase.

Materials:

-

6-aminopenicillanic acid (6-APA)

-

D-p-hydroxyphenylglycine methyl ester (D-HPGM)

-

Immobilized Penicillin G Acylase (PGA) from Escherichia coli

-

Phosphate buffer (e.g., 100 mM, pH 6.5)

-

Jacketed batch reactor with mechanical stirring and temperature control

Procedure:

-

Reactor Setup: A jacketed batch reactor is prepared and the temperature is maintained at 25°C.

-

Reaction Mixture Preparation: Dissolve 6-APA and D-HPGM in the phosphate buffer (pH 6.5) within the reactor. A typical molar ratio of D-HPGM to 6-APA is 2:1.

-

Enzyme Addition: The immobilized PGA is introduced to the reaction mixture to initiate the synthesis. The enzyme loading is a critical parameter that should be optimized.

-

Reaction Monitoring: Constant stirring is maintained, and the progress of the reaction is monitored by taking samples at regular intervals. The samples are analyzed using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of amoxicillin, 6-APA, and D-HPGM.

-

Reaction Completion and Enzyme Recovery: The reaction is typically allowed to proceed for 10-20 hours, or until the concentration of 6-APA plateaus. Once the reaction is complete, the immobilized enzyme is separated from the reaction mixture by filtration for reuse.

-

Product Purification: The amoxicillin is then purified from the filtrate.

Chemical Synthesis of this compound: The Dane Salt Method

The conventional chemical synthesis of amoxicillin often employs the Dane salt method to protect the amino group of the D-(-)-p-hydroxyphenylglycine side chain during the acylation step. This multi-step process typically involves the use of organic solvents and protecting groups.

L-Amoxicillin: A Comprehensive Technical Guide to its Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Amoxicillin, a β-lactam antibiotic, is a cornerstone in the treatment of bacterial infections. Its efficacy is intrinsically linked to the integrity of its β-lactam ring, which is susceptible to degradation under various environmental conditions.[1] A thorough understanding of the stability and degradation profile of this compound is paramount for the development of stable pharmaceutical formulations, ensuring optimal therapeutic outcomes and patient safety. This technical guide provides an in-depth analysis of the factors influencing this compound's stability, its degradation pathways, and the methodologies employed to assess its degradation.

Chemical Stability and Degradation Profile

The stability of this compound is a critical quality attribute that can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[2] The primary mechanism of degradation involves the hydrolysis of the amide bond within the four-membered β-lactam ring, rendering the antibiotic inactive.[1][3] This process leads to the formation of various degradation products, with amoxicillin penicilloic acid being a major resultant compound.[3][4]

Factors Affecting Stability

pH: The rate of hydrolysis of the β-lactam ring is significantly influenced by pH. This compound is generally more stable in acidic to neutral conditions (pH 4.0-7.0).[5][6][7] In alkaline conditions, the degradation rate increases substantially.[8][9] For instance, one study found that this compound was most susceptible to degradation in a 0.015 M sodium hydroxide solution, resulting in approximately 50% degradation.[8][9][10]

Temperature: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures.[11] Reconstituted oral suspensions of amoxicillin demonstrate the lowest levels of degradation when stored at refrigerated temperatures (2-8°C).[1] Conversely, exposure to elevated temperatures, such as in a dry heat oven at 105°C, can lead to significant degradation and even physical changes like amorphization of the crystalline structure.[8] The stability of frozen solutions of amoxicillin sodium is also temperature-dependent; it is unstable between 0°C and -20°C, but stability increases at temperatures below -30°C.[12]

Light: Exposure to light, particularly UV irradiation, can induce photodegradation of this compound.[13][14] The presence of photosensitizers or catalysts such as hydrogen peroxide or titanium dioxide can significantly enhance the rate of photodegradation.[13][15] Studies have shown that complete degradation can be achieved under specific UV/H2O2 systems.[13][14] While some studies suggest this compound is not significantly photodegraded on its own, some of its degradation products may be susceptible to light exposure.[8][9][10]

Oxidative Stress: this compound is susceptible to oxidative degradation. The presence of oxidizing agents like hydrogen peroxide can lead to the formation of degradation products such as amoxicillin-S-oxide.[16][17] The rate of oxidation can be influenced by the presence of catalysts and the pH of the solution.[18]

Degradation Pathways

The degradation of this compound can proceed through several pathways, with hydrolysis of the β-lactam ring being the most prominent. Other pathways include oxidation and photodegradation.

Hydrolytic Degradation

The primary hydrolytic degradation pathway involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the formation of amoxicillin penicilloic acid.[4] This product can further degrade into other compounds, such as amoxicillin penilloic acid and amoxicillin diketopiperazine.[3][4]

Oxidative Degradation

In the presence of oxidizing agents or under certain environmental conditions, the sulfur atom in the thiazolidine ring of amoxicillin can be oxidized to form amoxicillin sulfoxide.[17]

Photodegradation

Under UV irradiation, this compound can undergo complex degradation processes. In the presence of hydrogen peroxide, the degradation is believed to follow zero-order reaction kinetics.[13][14] The degradation products can vary depending on the specific conditions, such as pH and the presence of catalysts.[19]

Data on this compound Stability and Degradation